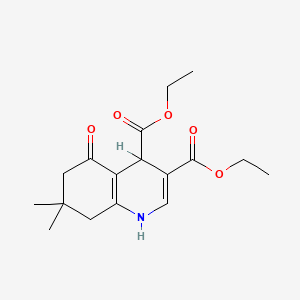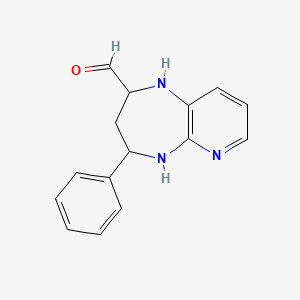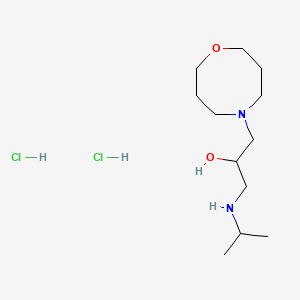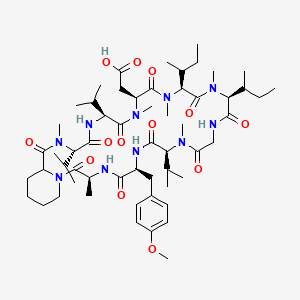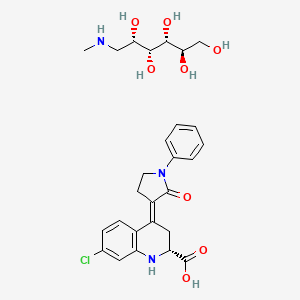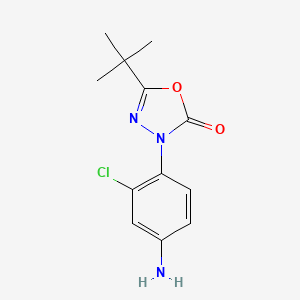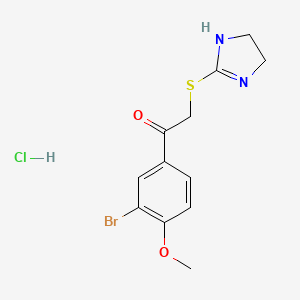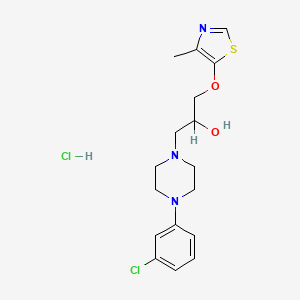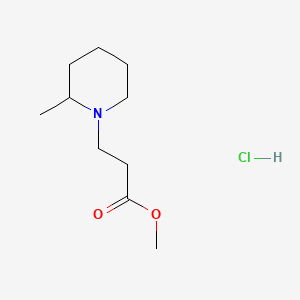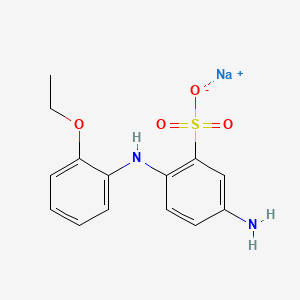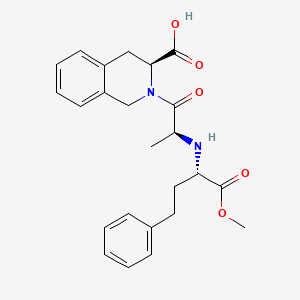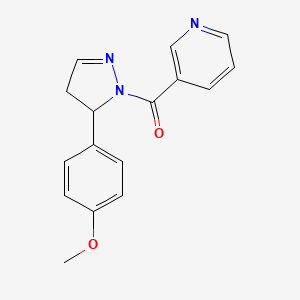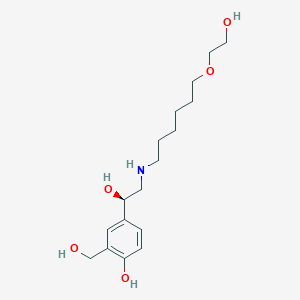
Vilanterol metabolite M29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of vilanterol metabolite M29 involves the O-dealkylation of vilanterol. This reaction typically requires specific conditions and reagents to achieve the desired product. The process involves the use of enzymes or chemical catalysts to facilitate the removal of the alkyl group from the vilanterol molecule .
Industrial Production Methods
Industrial production of this compound is closely linked to the production of vilanterol itself. The large-scale synthesis of vilanterol involves multiple steps, including the preparation of intermediates and the final coupling reactions. The metabolite M29 is then isolated and purified from the reaction mixture using advanced chromatographic techniques .
化学反応の分析
Types of Reactions
Vilanterol metabolite M29 undergoes several types of chemical reactions, including:
Oxidation: The metabolite can be further oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the metabolite into different reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the metabolite.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties .
科学的研究の応用
Vilanterol metabolite M29 has several scientific research applications, including:
Chemistry: The compound is used in studies related to the metabolism and disposition of beta2-adrenergic agonists.
Biology: Research on the biological effects of the metabolite helps in understanding its role in the human body.
Medicine: The metabolite is studied for its potential therapeutic effects and safety profile in the treatment of respiratory diseases.
Industry: The compound is used in the development of new inhalation therapies for COPD and asthma
作用機序
The mechanism of action of vilanterol metabolite M29 involves its interaction with beta2-adrenergic receptors in the lungs. The metabolite stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). This increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells .
類似化合物との比較
Similar Compounds
Similar compounds to vilanterol metabolite M29 include:
Salmeterol: Another long-acting beta2-adrenergic agonist with a similar mechanism of action.
Formoterol: A beta2-adrenergic agonist used for the treatment of asthma and COPD.
Indacaterol: A long-acting beta2-adrenergic agonist with a rapid onset of action.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a major circulating metabolite of vilanterol. Its formation through O-dealkylation and its subsequent biological effects distinguish it from other similar compounds .
特性
CAS番号 |
1228049-12-4 |
|---|---|
分子式 |
C17H29NO5 |
分子量 |
327.4 g/mol |
IUPAC名 |
4-[(1R)-1-hydroxy-2-[6-(2-hydroxyethoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C17H29NO5/c19-8-10-23-9-4-2-1-3-7-18-12-17(22)14-5-6-16(21)15(11-14)13-20/h5-6,11,17-22H,1-4,7-10,12-13H2/t17-/m0/s1 |
InChIキー |
BOBWIDWDXFEGNK-KRWDZBQOSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@H](CNCCCCCCOCCO)O)CO)O |
正規SMILES |
C1=CC(=C(C=C1C(CNCCCCCCOCCO)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


